Naphthalene, 1-bromo-4-(methylthio)-

Catalog No.
S12554836
CAS No.
63279-39-0
M.F
C11H9BrS
M. Wt
253.16 g/mol
Availability
In Stock
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Naphthalene, 1-bromo-4-(methylthio)-

CAS Number

63279-39-0

Product Name

Naphthalene, 1-bromo-4-(methylthio)-

IUPAC Name

1-bromo-4-methylsulfanylnaphthalene

Molecular Formula

C11H9BrS

Molecular Weight

253.16 g/mol

InChI

InChI=1S/C11H9BrS/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

UNAQFSODBLBNTI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C2=CC=CC=C21)Br

Naphthalene, 1-bromo-4-(methylthio)-, also known as 1-bromo-4-methylnaphthalene, is an organic compound with the molecular formula C11H9BrSC_{11}H_{9}BrS and a molecular weight of approximately 253.16 g/mol. This compound features a bromine atom and a methylthio group attached to a naphthalene ring system. It appears as a solid with a melting point of approximately 127-128 °C and a boiling point ranging from 206 to 208 °C under reduced pressure. The density of this compound is about 1.419 g/mL at 25 °C .

Typical for aromatic compounds. These include:

  • Electrophilic Substitution Reactions: The bromine atom can be substituted in reactions with electrophiles, leading to derivatives of naphthalene.
  • Nucleophilic Substitution: The methylthio group may undergo nucleophilic substitution reactions, especially under basic conditions.
  • Reduction Reactions: The bromine substituent can be reduced to form naphthalene derivatives or other functional groups.

The specific reaction pathways depend on the conditions and reagents used.

The synthesis of naphthalene, 1-bromo-4-(methylthio)- typically involves the following methods:

  • Bromination of Naphthalene Derivatives: Starting from 4-methylnaphthalene, bromination can be achieved using bromine in the presence of a catalyst or under UV light.
  • Methylthio Group Introduction: The methylthio group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

These methods allow for the controlled synthesis of the compound while modifying reaction conditions to favor desired products.

Naphthalene, 1-bromo-4-(methylthio)- has potential applications in several fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceutical Research: Due to its potential biological activity, it may be explored for use in drug development.
  • Material Science: It can be utilized in creating specialized materials or coatings due to its chemical properties.

Interaction studies involving naphthalene derivatives often focus on their reactivity with biological molecules or other chemicals. While specific studies on naphthalene, 1-bromo-4-(methylthio)- are scarce, its structural characteristics suggest it may interact similarly to other halogenated aromatic compounds. Such interactions could involve binding to proteins or nucleic acids, influencing biological pathways.

Naphthalene, 1-bromo-4-(methylthio)- shares similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
NaphthaleneC10H8C_{10}H_{8}Parent compound with no halogen or sulfur
1-Bromo-4-methylnaphthaleneC11H9BrC_{11}H_{9}BrLacks the methylthio group
1-Bromo-2-naphtholC10H9BrOC_{10}H_{9}BrOContains a hydroxyl group
4-MethylthionaphthaleneC11H10SC_{11}H_{10}SLacks bromine but retains methylthio

Uniqueness

Naphthalene, 1-bromo-4-(methylthio)- is unique due to its combination of both a bromine atom and a methylthio group on the naphthalene framework. This structural arrangement may influence its chemical reactivity and biological interactions differently than its analogs.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

251.96083 g/mol

Monoisotopic Mass

251.96083 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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